4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol
CAS No.: 1261894-26-1
Cat. No.: VC0060037
Molecular Formula: C15H14FNO2
Molecular Weight: 259.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261894-26-1 |
|---|---|
| Molecular Formula | C15H14FNO2 |
| Molecular Weight | 259.28 |
| IUPAC Name | N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide |
| Standard InChI | InChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19) |
| Standard InChI Key | FRLPAXQMPDSKSB-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
Introduction
Chemical Structure and Properties
Molecular Identification
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, also known by its IUPAC name N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide, possesses a biphenyl scaffold with distinct functional groups that contribute to its chemical behavior and potential biological activity. The compound features a hydroxyl group on one phenyl ring and an ethylcarbamoyl group adjacent to a fluorine atom on the other phenyl ring.
Physical and Chemical Properties
The compound exhibits the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1261894-26-1 |
| Molecular Formula | C15H14FNO2 |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide |
| InChI | InChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19) |
| InChI Key | FRLPAXQMPDSKSB-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
The compound's chemical behavior is influenced by several structural features:
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The phenolic hydroxyl group (-OH) provides hydrogen bond donor capabilities
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The ethylcarbamoyl group (-CONHCH2CH3) can participate in hydrogen bonding as both donor and acceptor
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The fluorine substituent enhances metabolic stability and lipophilicity
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The biphenyl core offers conformational rigidity and potential for π-π stacking interactions
Synthesis Methods
Suzuki-Miyaura Coupling Approach
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can be accomplished using palladium-catalyzed Suzuki-Miyaura coupling reactions. This approach typically involves the coupling of a 4-hydroxyphenylboronic acid with an appropriately substituted fluorobenzamide derivative. The general synthetic pathway may include:
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Preparation of 4-bromo-3-fluoro-N-ethylbenzamide from 4-bromo-3-fluorobenzoic acid
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Suzuki coupling with 4-hydroxyphenylboronic acid using a palladium catalyst
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Purification by column chromatography or recrystallization
This method is supported by similar synthetic approaches found in the literature where 4-hydroxyphenylboronic acid was coupled with halogenated compounds using Pd(dppf)Cl2 as a catalyst and K3PO4 as a base .
Sequential Functionalization Approach
An alternative synthesis route could involve:
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Starting with appropriately substituted biphenyl core
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Sequential functionalization to introduce the fluorine atom
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Introduction of the ethylcarbamoyl group via amide bond formation
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Protection/deprotection strategies to ensure selective functionalization
The final step typically involves the reaction of an activated carboxylic acid (acid chloride or using coupling reagents like EDC/HOBt) with ethylamine to form the amide bond .
Chemical Reactivity
Reactivity of the Phenol Moiety
The phenolic hydroxyl group in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can undergo several reactions:
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Esterification with acid chlorides or anhydrides to form esters
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Etherification under Williamson conditions to form ethers
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Oxidation to form quinone derivatives
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Deprotonation under basic conditions to form phenolate salts
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Hydrogen bonding interactions with suitable partners
Reactivity of the Benzamide Group
The ethylcarbamoyl functionality presents opportunities for various transformations:
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Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid
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Reduction with strong reducing agents (e.g., LiAlH4) to form amines
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Nucleophilic substitution reactions at the carbonyl carbon
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Formation of intramolecular hydrogen bonds with adjacent functional groups
Fluorine-Mediated Reactions
The fluorine atom at the ortho position to the carbamoyl group can participate in:
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Nucleophilic aromatic substitution reactions under forcing conditions
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Directing effects in further functionalization of the aromatic ring
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Formation of intramolecular hydrogen bonds with the NH of the amide group
Biological Activities and Applications
Structure-Activity Relationships
The structural features of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol suggest potential biological activities based on structure-activity relationship studies of similar compounds:
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The 4-fluorophenyl group has been shown to be crucial for anti-proliferative activity in PAK4-expressed cancer cells, suggesting that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol might exhibit similar properties .
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Benzamide derivatives with ortho fluorine substituents can form intramolecular hydrogen bonds that influence molecular conformation and biological activity profiles .
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The presence of a hydroxyl group provides a potential site for conjugation or hydrogen bonding interactions with biological targets.
Material Science Applications
The compound's structure also suggests potential applications in material science:
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As a building block for the synthesis of more complex molecules with specific properties
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In the development of fluorinated organic materials with enhanced thermal stability
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As precursors for polymeric materials with specific characteristics
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As components in liquid crystal technologies due to the rigid biphenyl core
Comparative Analysis with Structurally Related Compounds
Comparison with Fluorinated Benzamides
Structure-Property Relationships
The comparative analysis reveals important structure-property relationships:
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The position and nature of substituents on the biphenyl scaffold significantly influence the compound's electronic properties.
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The presence of the hydroxyl group in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol enhances its hydrogen bonding capabilities compared to derivatives with other functional groups.
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The ethylcarbamoyl group provides different electronic effects compared to ethoxycarbonyl or formyl groups, potentially affecting biological activity profiles.
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The ortho fluorine substituent can form intramolecular hydrogen bonds with the NH of the amide group, influencing the compound's conformation and reactivity .
Analytical Characterization
Spectroscopic Analysis
While specific spectroscopic data for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is limited in the literature, predicted spectral features based on structural analysis include:
NMR Spectroscopy:
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¹H NMR would show characteristic signals for the ethyl group (triplet for CH₃ and quartet for CH₂), aromatic protons, and the exchangeable protons of the hydroxyl and amide groups
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¹⁹F NMR would display a characteristic signal for the fluorine substituent
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Potential coupling between fluorine and adjacent protons would provide information about the compound's structure
IR Spectroscopy:
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Expected absorption bands for N-H stretching (~3300-3500 cm⁻¹)
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O-H stretching from the phenol group (~3200-3600 cm⁻¹)
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C=O stretching from the amide group (~1630-1680 cm⁻¹)
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C-F stretching (~1000-1400 cm⁻¹)
Crystallographic Properties
Based on crystallographic studies of related compounds, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol might exhibit specific patterns in crystal packing influenced by:
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Hydrogen bonding networks involving the phenol and amide groups
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π-π stacking interactions between the aromatic rings
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Potential intramolecular hydrogen bonding between the fluorine atom and the amide NH group
Similar fluorinated benzamide compounds have shown intramolecular hydrogen bonding interactions with bond lengths around 1.8-2.0 Å and bond angles of approximately 145° .
Future Research Directions
Synthetic Modifications
Future research could focus on structural modifications to explore structure-activity relationships:
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Varying the substituents on the phenol ring to investigate electronic effects
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Modifying the ethyl group of the carbamoyl functionality to alter lipophilicity
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Introducing additional functional groups to enhance specific properties
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Development of prodrug approaches utilizing the phenolic hydroxyl group
Biological Evaluation
Comprehensive biological screening of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol could include:
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Enzyme inhibition assays, particularly focusing on kinases like PAK4 based on structural similarity to known inhibitors
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Cell-based assays to evaluate anti-proliferative activity against various cancer cell lines
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Investigation of protein-binding properties, especially with targets known to interact with benzamide derivatives
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Studies on metabolic stability and pharmacokinetic profiles
Material Science Applications
Exploration of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol in material science could include:
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Development of polymer conjugates utilizing the phenolic hydroxyl group
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Creation of self-assembling systems based on hydrogen bonding capabilities
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Investigation of liquid crystal properties due to the rigid biphenyl structure
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Exploration of fluorinated materials with enhanced thermal and chemical stability
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